molecular formula C7H12O3 B14003500 3-(Oxiran-2-yl)propyl acetate CAS No. 59287-65-9

3-(Oxiran-2-yl)propyl acetate

Cat. No.: B14003500
CAS No.: 59287-65-9
M. Wt: 144.17 g/mol
InChI Key: AVTRXHPXQNZVFK-UHFFFAOYSA-N
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Description

3-(Oxiran-2-yl)propyl acetate is a chemical compound that features both an epoxide (oxirane) ring and an acetate ester functional group. This structure suggests its potential utility as a versatile intermediate in organic synthesis and materials science research. The reactive oxirane ring can undergo ring-opening reactions with various nucleophiles, making it a valuable building block for the development of more complex molecules, such as polymers, dendrimers, or pharmaceutical candidates. Meanwhile, the acetate group can serve as a protective moiety or can be modified through hydrolysis or transesterification. Researchers may explore its application in the synthesis of specialty chemicals, adhesives, or coatings, where the incorporation of the epoxide can enhance cross-linking and material properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

59287-65-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(oxiran-2-yl)propyl acetate

InChI

InChI=1S/C7H12O3/c1-6(8)9-4-2-3-7-5-10-7/h7H,2-5H2,1H3

InChI Key

AVTRXHPXQNZVFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1CO1

Origin of Product

United States

Synthetic Methodologies for 3 Oxiran 2 Yl Propyl Acetate and Analogues

Direct Synthesis Approaches to 3-(Oxiran-2-yl)propyl acetate (B1210297)

Direct synthesis methods provide the most straightforward pathways to 3-(oxiran-2-yl)propyl acetate, typically in one or two steps from readily available precursors. These routes are centered on forming either the oxirane ring on a pre-existing acetate-containing molecule or installing the acetate group onto a molecule that already contains the epoxide.

Epoxidation Strategies for Allylic Precursors of the Propyl Acetate Moiety

The most direct precursor for this method is allyl acetate, which contains the required carbon skeleton and the acetate group. The synthesis is completed by the epoxidation of the carbon-carbon double bond. wikipedia.org

A variety of epoxidation agents and catalytic systems can be employed for this transformation. The Prilezhaev reaction, which uses a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for this type of conversion. wikipedia.org For industrial applications and greener alternatives, catalytic systems are often preferred. A common approach involves the in situ generation of peracetic acid from acetic acid and hydrogen peroxide, often catalyzed by a strong acid ion-exchange resin. rsc.org This method has proven effective for the epoxidation of unsaturated sucrose (B13894) esters of fatty acids, achieving conversions of double bonds to epoxides greater than 99%. rsc.org

Metal complexes are also highly effective catalysts for epoxidation, often utilizing hydroperoxides like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) as the terminal oxidant. acs.orgorganic-chemistry.org Titanium, vanadium, and niobium complexes are notable for their catalytic activity. wikipedia.orglibretexts.org Vanadium catalysts are particularly selective for allylic alcohols, though this high selectivity is somewhat diminished when the alcohol is acetylated. wikipedia.org Niobium-based catalysts are attractive from a green chemistry perspective as they can use aqueous hydrogen peroxide, generating only water as a byproduct. libretexts.org

Table 1: Comparison of Epoxidation Methods for Allylic Precursors

Catalyst/Reagent Oxidant Typical Substrate Key Features
m-CPBA (Internal) Alkenes Stoichiometric, well-established laboratory method. wikipedia.org
Ion-Exchange Resin H₂O₂/Acetic Acid Unsaturated Esters Catalytic, suitable for industrial scale, high conversion. rsc.org
Titanium(III) Complexes TBHP Allylic Alcohols Catalytic, mild conditions, high chemo- and diastereoselectivity. acs.org
Niobium(salan) Complexes H₂O₂ or UHP Allylic Alcohols Green (water byproduct), high enantioselectivity possible. libretexts.org

Esterification Protocols for Epoxide-Bearing Alcohols

An alternative direct approach involves starting with an epoxide-bearing alcohol, namely glycidol (B123203) (oxiran-2-ylmethanol), and introducing the acetate group through esterification.

This transformation is typically achieved by reacting glycidol with an acylating agent. Acetic anhydride (B1165640) is a common reagent for this purpose, often in the presence of a catalyst. uhcl.eduorganic-chemistry.org The reaction can be catalyzed by bases, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), or by acids. organic-chemistry.org Solvent-free conditions can sometimes be employed, which aligns with green chemistry principles. organic-chemistry.org

Another route is the direct esterification of glycidol with acetic acid. To drive this equilibrium reaction to completion, a catalyst is generally required. A notable green approach utilizes a solid, macroporous strong anionic resin in its OH⁻ form as the catalyst. google.com This process allows for the synthesis of glycidyl (B131873) esters under heterogeneous conditions, simplifying catalyst removal and product purification. google.com

Enzymatic catalysis offers a mild and highly selective method for esterification. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are widely used to catalyze the acylation of alcohols. nih.gov This can be performed as a direct esterification with acetic acid or as a transesterification using another ester, like vinyl acetate, as the acyl donor. nih.govelsevierpure.com These biocatalytic methods are prized for their high selectivity and operation under mild, environmentally friendly conditions. nih.gov

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect routes to 3-(oxiran-2-yl)propyl acetate involve the construction of the target molecule through a series of steps that modify a different starting scaffold. These methods often rely on the conversion of other functional groups into the required oxirane and acetate moieties.

Conversion of Halohydrins to the Oxirane System

A well-established method for forming an epoxide ring is the intramolecular cyclization of a halohydrin via a Williamson ether synthesis. In this approach, a molecule containing a hydroxyl group and a halogen on adjacent carbon atoms is treated with a base. The base deprotonates the alcohol, and the resulting alkoxide performs an intramolecular Sₙ2 reaction, displacing the halide to form the oxirane ring.

For the synthesis of 3-(oxiran-2-yl)propyl acetate, a suitable precursor would be a 3-halo-2-hydroxypropyl acetate. A common industrial route to glycidyl esters involves the reaction of a carboxylic acid with epichlorohydrin. google.commdpi.com This reaction proceeds through the formation of a chlorohydrin ester intermediate, which is subsequently cyclized to the glycidyl ester by treatment with a base. google.com This dehydrochlorination step can be catalyzed by various bases, including strong-base anion-exchange resins. google.com

Table 2: Halohydrin-to-Epoxide Synthesis Example

Precursor Reagents Intermediate Product

Enzymatic methods can be used to produce chiral halohydrin precursors, which can then be converted to enantiomerically pure epoxides. For instance, lipases can catalyze the kinetic resolution of racemic halohydrins, providing access to optically active building blocks. researchgate.net

Protection and Deprotection Strategies for Acetate or Hydroxyl Groups

In the synthesis of more complex analogues of 3-(oxiran-2-yl)propyl acetate, or when multiple reactive sites are present in a molecule, protection and deprotection strategies become essential. These strategies involve temporarily masking a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.

For example, if a synthesis started from a triol precursor, one might selectively protect two hydroxyl groups, acetylate the remaining free hydroxyl, and then deprotect and convert the other two hydroxyls into a halohydrin, which could then be cyclized to the epoxide. The choice of protecting groups is critical and depends on their stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for their removal.

Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), or acetals. The acetate group itself can function as a protecting group for an alcohol, being stable to many reaction conditions but readily cleaved by hydrolysis under basic or acidic conditions. The strategic use of orthogonal protecting groups—those that can be removed under different conditions without affecting each other—allows for complex and selective molecular construction.

Green Chemistry Principles in 3-(Oxiran-2-yl)propyl acetate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of epoxy compounds to reduce environmental impact and improve safety and efficiency. acs.org

Key green strategies applicable to this synthesis include:

Use of Safer Oxidants: Utilizing hydrogen peroxide as the terminal oxidant in epoxidation reactions is highly desirable as its only byproduct is water. rsc.orgorganic-chemistry.orglibretexts.org This avoids the use of stoichiometric peracid reagents, which can generate significant waste.

Catalysis over Stoichiometric Reagents: Employing catalysts, whether they are metal complexes, ion-exchange resins, or enzymes, minimizes waste by allowing small amounts of the catalyst to facilitate a large number of transformations. rsc.orgorganic-chemistry.orggoogle.com

Biocatalysis: The use of enzymes, particularly lipases, for esterification and transesterification represents a powerful green approach. nih.govnih.gov Lipase-catalyzed reactions proceed under mild conditions (neutral pH, room temperature), are highly selective (chemo-, regio-, and enantioselective), and reduce the need for protecting groups and the generation of byproducts. nih.govelsevierpure.com

Use of Solid Catalysts: Heterogeneous catalysts, such as ion-exchange resins or immobilized enzymes, simplify reaction work-up and purification. rsc.orggoogle.com They can be easily removed from the reaction mixture by filtration, often allowing for their recovery and reuse, which reduces waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct addition reaction of epoxidation is an example of a highly atom-economical reaction.

Solvent-Free Conditions: Performing reactions without a solvent, or in a benign solvent like water, reduces the environmental impact associated with volatile organic compounds (VOCs). organic-chemistry.orgnih.gov

The synthesis of bio-based epoxies from renewable resources like vegetable oils or terpenes is a major area of green chemistry research. acs.orgresearchgate.netwiley-vch.demdpi.com While 3-(oxiran-2-yl)propyl acetate is typically derived from petrochemical sources, its components (propanol, acetic acid, and glycerol (B35011) precursors) can potentially be sourced from biorefineries, further enhancing the green credentials of its synthesis.

Solvent-Free and Catalytic Methodologies

The development of solvent-free and catalytic methods for the epoxidation of allylic compounds like the precursor to 3-(oxiran-2-yl)propyl acetate, allyl acetate, is a key focus in green chemistry. These methods aim to reduce the environmental impact by eliminating volatile organic compounds (VOCs) and utilizing catalysts that can be used in small quantities and potentially recycled.

One promising approach is the use of heterogeneous catalysts in solvent-free systems. For instance, the epoxidation of a structurally similar compound, allyl chloride, has been successfully achieved with high selectivity under solvent-free conditions using a reversible supported catalyst with hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net This method utilizes a heteropolyphosphatotungstate catalyst on a silanized silica (B1680970) gel support. researchgate.net A key feature of this system is that the catalyst dissolves from the support in the presence of H₂O₂ to act as a homogeneous catalyst and then redeposits upon consumption of the oxidant, facilitating its recovery and reuse. researchgate.net Such a system could be adapted for the epoxidation of allyl acetate.

Another avenue is the use of metal-based catalysts that are effective under solvent-free or minimal-solvent conditions. Research has shown that manganese (II) salts can catalyze the epoxidation of various alkenes using aqueous hydrogen peroxide, often in the absence of organic solvents. This approach is attractive due to the low cost and low toxicity of the manganese catalyst.

Chemoenzymatic epoxidation represents a particularly green and highly selective method. Lipases, such as immobilized Candida antarctica lipase B (Novozym 435), can catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. researchgate.netnih.gov This peroxy acid then acts as the epoxidizing agent for the alkene. researchgate.netnih.gov This process can often be carried out under mild, solvent-free conditions, offering high yields and selectivity. researchgate.net The enzymatic approach is particularly advantageous for substrates sensitive to harsh reaction conditions. acs.org

The following interactive table summarizes representative catalytic systems applicable to the epoxidation of allyl acetate analogues under solvent-free or reduced-solvent conditions.

Catalyst SystemOxidantSubstrate AnalogueSolventTemperature (°C)Yield (%)Selectivity (%)Reference
Heteropolyphosphatotungstate/SiO₂H₂O₂Allyl chlorideSolvent-free60>9094 researchgate.net
MnSO₄H₂O₂General AlkenesSolvent-free/Water25-5070-95HighN/A
Novozym 435/Phenylacetic acidH₂O₂1-NoneneChloroform3099High researchgate.net
Titanium(III) ComplexesTBHPAllylic Alcohols1,4-DioxaneRoom TempHighHigh acs.org

Note: Data for allyl acetate is inferred from analogous systems and general literature on catalytic epoxidation. TBHP refers to tert-butyl hydroperoxide.

Atom Economy and Sustainable Synthesis Metrics

Beyond the elimination of solvents and the use of catalysts, a comprehensive assessment of the sustainability of a synthetic route involves the use of green chemistry metrics. Atom economy, a concept introduced by Barry Trost, is a fundamental metric that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comwordpress.comwikipedia.org

The ideal synthesis of 3-(oxiran-2-yl)propyl acetate would involve the direct addition of an oxygen atom across the double bond of allyl acetate, with no byproducts. A common method for epoxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is as follows:

Allyl acetate + m-CPBA → 3-(Oxiran-2-yl)propyl acetate + m-chlorobenzoic acid

The atom economy for this reaction can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of 3-(oxiran-2-yl)propyl acetate (MW = 144.17 g/mol ) from allyl acetate (MW = 100.12 g/mol ) and an oxidant, the choice of oxidant significantly impacts the atom economy.

If we consider an idealized reaction using hydrogen peroxide, where the only byproduct is water:

Allyl acetate + H₂O₂ → 3-(Oxiran-2-yl)propyl acetate + H₂O

The atom economy would be:

% Atom Economy = (144.17 / (100.12 + 34.01)) x 100 ≈ 85.7%

This demonstrates a significant improvement over traditional methods that generate stoichiometric amounts of waste.

Other important green chemistry metrics include:

Reaction Mass Efficiency (RME): This metric provides a more holistic view by considering the mass of all materials used in the reaction, including solvents, catalysts, and workup chemicals, in relation to the mass of the desired product. researchgate.netnih.gov

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, quantifies the amount of waste produced per unit of product. nih.gov A lower E-Factor indicates a more sustainable process.

Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (reactants, solvents, reagents, process aids) to the mass of the final product. scientificupdate.com

The following interactive data table provides a comparative analysis of different hypothetical synthetic routes to 3-(Oxiran-2-yl)propyl acetate based on key sustainability metrics.

Synthetic RouteOxidantByproductAtom Economy (%)Theoretical E-FactorRME (Illustrative)
Peroxyacetic AcidPeracetic AcidAcetic Acid70.50.420.60
Hydrogen Peroxide (Catalytic)H₂O₂Water85.70.120.75
Molecular Oxygen (Catalytic)O₂None10000.90

Note: The RME values are illustrative and would depend on the specific experimental conditions, including solvent usage and catalyst loading.

The pursuit of solvent-free and catalytic methodologies, coupled with a rigorous evaluation of sustainability metrics, is crucial for the development of environmentally benign and economically viable processes for the synthesis of 3-(oxiran-2-yl)propyl acetate and its analogues.

Chemical Reactivity and Transformation Pathways of 3 Oxiran 2 Yl Propyl Acetate

Ring-Opening Reactions of the Oxirane Moiety

The high degree of ring strain in the oxirane moiety of 3-(Oxiran-2-yl)propyl acetate (B1210297) makes it a prime target for nucleophilic attack, leading to ring-opening. These reactions can be initiated by a wide range of nucleophiles and can be catalyzed by both acids and bases.

Nucleophilic Ring Opening with Various Reagents (e.g., Amines, Alcohols, Thiols)

The reaction of 3-(Oxiran-2-yl)propyl acetate with nucleophiles such as amines, alcohols, and thiols results in the formation of β-substituted alcohols. These reactions are typically carried out under conditions that facilitate the attack of the nucleophile on one of the carbon atoms of the epoxide ring.

The general mechanism involves the nucleophile attacking one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the pH.

Table 1: Nucleophilic Ring-Opening Reactions of 3-(Oxiran-2-yl)propyl acetate

NucleophileReaction ConditionsMajor Product Structure
Amines (R-NH₂) Neat or in a protic solvent1-Amino-3-(prop-2-en-1-yloxy)propan-2-ol derivative
Alcohols (R-OH) Acidic or basic catalysis1-Alkoxy-3-(prop-2-en-1-yloxy)propan-2-ol derivative
Thiols (R-SH) Basic conditions (thiolate)1-(Alkylthio)-3-(prop-2-en-1-yloxy)propan-2-ol derivative

The ring-opening of the unsymmetrical oxirane in 3-(Oxiran-2-yl)propyl acetate can, in principle, yield two different regioisomers. The regioselectivity of the nucleophilic attack is a critical aspect of these transformations.

Under basic or neutral conditions , the ring-opening of epoxides generally proceeds via an SN2 mechanism. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. For 3-(Oxiran-2-yl)propyl acetate, this would be the terminal carbon of the oxirane ring (C3). This regioselectivity is primarily governed by steric factors. vu.nl

Under acidic conditions , the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The transition state has a significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge. vu.nluniversiteitleiden.nl However, for a primary/secondary epoxide like the one in 3-(Oxiran-2-yl)propyl acetate, the electronic stabilization at the secondary carbon is not as pronounced as in tertiary or benzylic epoxides. Therefore, the regioselectivity can be influenced by a combination of both steric and electronic factors, and mixtures of products may be obtained.

The stereoselectivity of the ring-opening reaction is typically high. The SN2 attack by the nucleophile occurs from the backside, leading to an inversion of configuration at the center of attack. This results in a trans relationship between the newly introduced nucleophile and the hydroxyl group.

Table 2: Regioselectivity of Nucleophilic Ring-Opening of 3-(Oxiran-2-yl)propyl acetate

Reaction ConditionSite of Nucleophilic AttackPredominant MechanismMajor Regioisomer
Basic/Neutral Less substituted carbon (C3)SN21-substituted-3-(prop-2-en-1-yloxy)propan-2-ol
Acidic More substituted carbon (C2)SN1-like2-substituted-3-(prop-2-en-1-yloxy)propan-1-ol

Various catalytic systems have been developed to enhance the rate and control the regioselectivity and stereoselectivity of epoxide ring-opening reactions. Lewis acids are commonly employed to activate the epoxide ring. For instance, metal triflates and halides can coordinate to the epoxide oxygen, making the carbon atoms more electrophilic. ucdavis.edu The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction. For example, some Lewis acid catalysts can favor attack at the less substituted carbon even under conditions that might otherwise favor attack at the more substituted carbon. ucdavis.edu

In addition to Lewis acids, Brønsted acids and bases can also catalyze the ring-opening. Acid catalysis proceeds via protonation of the epoxide oxygen, as mentioned earlier. rsc.org Base catalysis often involves the deprotonation of the nucleophile, increasing its nucleophilicity.

For specific applications, enzymatic catalysis, for instance using lipases, can offer high chemo-, regio-, and enantioselectivity in ring-opening reactions, particularly in kinetic resolutions of racemic epoxides.

Electrophilic Activation and Rearrangement of the Oxirane Ring

In the presence of strong Lewis acids or Brønsted acids, the oxirane ring of 3-(Oxiran-2-yl)propyl acetate can undergo rearrangement reactions. The acid catalyst activates the epoxide by coordinating to or protonating the oxygen atom, leading to the formation of a carbocation or a species with significant carbocationic character. This intermediate can then undergo a hydride or alkyl shift to form a more stable carbonyl compound. For a terminal epoxide like that in 3-(Oxiran-2-yl)propyl acetate, a 1,2-hydride shift from the adjacent carbon would lead to the formation of an aldehyde.

Radical Reactions Involving the Epoxide Functionality

While less common than ionic pathways, the oxirane ring can participate in radical reactions. These reactions are typically initiated by radical initiators or through photolysis or radiolysis. The initial step involves the homolytic cleavage of a C-O or C-C bond of the epoxide ring to generate a radical intermediate. This radical can then undergo further reactions such as hydrogen abstraction, addition to unsaturated bonds, or fragmentation. The specific reaction pathway and products will depend on the reaction conditions and the nature of other reactants present in the system.

Reactivity of the Acetate Ester Functional Group

The acetate ester group in 3-(Oxiran-2-yl)propyl acetate is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to produce acetic acid and 3-(oxiran-2-yl)propan-1-ol. Basic hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the alkoxide leaving group. Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. mdpi.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, 3-(Oxiran-2-yl)propyl acetate can undergo transesterification. researchgate.net This reaction involves the exchange of the propyl group of the ester with the alkyl group of the reacting alcohol. This is an equilibrium process, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. researchgate.net

It is important to note that under conditions where both the epoxide and the ester can react, a careful choice of reagents and reaction conditions is necessary to achieve selective transformation of one functional group over the other. For example, mild basic conditions might favor the ring-opening of the epoxide by a strong nucleophile while leaving the ester group intact. Conversely, certain conditions for transesterification might be chosen to minimize reactions at the epoxide ring.

Hydrolysis and Transesterification Reactions

The ester linkage in 3-(oxiran-2-yl)propyl acetate is susceptible to both hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.

Hydrolysis involves the cleavage of the ester bond by water, typically in the presence of an acid or base catalyst, to yield a carboxylic acid and an alcohol. In the case of 3-(oxiran-2-yl)propyl acetate, hydrolysis would lead to acetic acid and 3-(oxiran-2-yl)propan-1-ol. The rate of hydrolysis is significantly influenced by pH.

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. For 3-(oxiran-2-yl)propyl acetate, reaction with an alcohol (R'OH) would result in the formation of a new ester and 3-(oxiran-2-yl)propan-1-ol.

Studies on the closely related compound, glycidyl (B131873) methacrylate (GMA), provide valuable insights into the behavior of such bifunctional molecules. Research has shown that under basic conditions (pH 10.5), GMA undergoes hydrolysis. nih.govresearchgate.net This suggests that 3-(oxiran-2-yl)propyl acetate would behave similarly, with the ester group being cleaved under basic aqueous conditions.

Ester Cleavage and Formation in Complex Reaction Systems

In more complex reaction systems, the cleavage and formation of the ester group of 3-(oxiran-2-yl)propyl acetate can occur concurrently with other transformations. For instance, in a reaction mixture containing both nucleophiles that can react with the epoxide and catalysts for esterification or transesterification, a complex interplay of reactions can be expected.

The reaction of glycidyl methacrylate (GMA) with macromolecules such as poly(vinyl alcohol) (PVA) and poly(acrylic acid) (PAAc) in aqueous solutions at different pH values highlights this complexity. nih.govresearchgate.netresearchgate.net At a basic pH of 10.5, GMA was found to react with the hydroxyl groups of PVA through both transesterification and epoxide ring-opening mechanisms. nih.govresearchgate.net This indicates that under these conditions, the ester group is labile and can participate in reactions alongside the epoxide.

The following table summarizes the observed reactions of glycidyl methacrylate with different functional groups at varying pH, which can be extrapolated to predict the behavior of 3-(oxiran-2-yl)propyl acetate.

pHReactant Functional GroupPredominant Reaction Pathway(s) for Glycidyl Methacrylate
3.5Carboxylic Acid (-COOH)Epoxide ring-opening
3.5Hydroxyl (-OH)Epoxide ring-opening
10.5Hydroxyl (-OH)Transesterification and Epoxide ring-opening

Data extrapolated from studies on glycidyl methacrylate. nih.govresearchgate.net

Chemoselective Transformations of 3-(Oxiran-2-yl)propyl acetate

Chemoselectivity is a key challenge and opportunity in the chemistry of bifunctional molecules like 3-(oxiran-2-yl)propyl acetate. The ability to selectively transform one functional group while leaving the other intact is highly desirable for the synthesis of complex molecules.

Selective Reaction at the Oxirane Ring in Presence of the Acetate Ester

The oxirane ring is a highly strained three-membered ether, making it susceptible to ring-opening by a wide variety of nucleophiles. wikipedia.org This reaction can be catalyzed by both acids and bases. openstax.org Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. openstax.org Under basic or neutral conditions, a strong nucleophile is typically required to open the ring. openstax.org

Research on the reaction of glycidyl methacrylate (GMA) with poly(vinyl alcohol) and poly(acrylic acid) has demonstrated that at an acidic pH of 3.5, the reaction proceeds exclusively through the epoxide ring-opening mechanism, with both carboxylic acid and hydroxyl groups acting as nucleophiles. nih.govresearchgate.net The ester group of GMA remains intact under these conditions. This suggests that for 3-(oxiran-2-yl)propyl acetate, acidic conditions would favor selective reaction at the oxirane ring.

The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide) is dependent on the reaction conditions. In base-catalyzed reactions, the nucleophile generally attacks the less sterically hindered carbon (an SN2-type mechanism). openstax.org In acid-catalyzed reactions, the regioselectivity is more complex and can depend on the stability of the resulting carbocation-like transition state. openstax.org

Cascade and Multicomponent Reactions Incorporating 3-(Oxiran-2-yl)propyl acetate

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants.

The bifunctional nature of 3-(oxiran-2-yl)propyl acetate makes it an attractive substrate for the design of cascade and multicomponent reactions. The epoxide can act as an electrophile, while the ester, or its hydrolyzed form, can participate in subsequent reactions.

One potential cascade sequence could involve the initial ring-opening of the epoxide by a nucleophile. The resulting hydroxyl group could then participate in an intramolecular reaction, such as a cyclization. For example, Giner has hypothesized that epoxy ester intermediates may undergo cyclization where the carbonyl group of the ester acts as a nucleophile, leading to the formation of an ortho-ester intermediate. nih.gov

While specific examples of cascade or multicomponent reactions explicitly utilizing 3-(oxiran-2-yl)propyl acetate are not extensively documented in the reviewed literature, the general principles of epoxide-opening cascades are well-established. acs.orgnih.gov These reactions are significant in the synthesis of polyether natural products. nih.gov A molecule like 3-(oxiran-2-yl)propyl acetate could serve as a valuable starting material in such synthetic strategies, where the ester functionality could be used to introduce further complexity or to direct the stereochemical outcome of the cascade.

Reaction TypePotential Role of 3-(Oxiran-2-yl)propyl acetate
Cascade Reaction The epoxide can be opened by a nucleophile, and the resulting intermediate can undergo further intramolecular transformations. The ester group could participate in these subsequent steps, for example, through intramolecular cyclization. nih.gov
Multicomponent Reaction 3-(Oxiran-2-yl)propyl acetate could act as one of the components, with the epoxide and ester functionalities reacting sequentially with other reactants in the mixture to build a complex molecular architecture in a single step.

Stereochemical Aspects in 3 Oxiran 2 Yl Propyl Acetate Research

Enantioselective Synthesis of Chiral 3-(Oxiran-2-yl)propyl acetate (B1210297)

The preparation of enantiomerically pure or enriched 3-(oxiran-2-yl)propyl acetate is crucial for its application in the synthesis of chiral molecules. Two primary strategies are employed for this purpose: the use of chiral catalysts for asymmetric epoxidation of an achiral precursor and the derivation from a chiral starting material sourced from the "chiral pool."

Asymmetric epoxidation of prochiral alkenes is a powerful method for establishing a chiral epoxide. For the synthesis of 3-(oxiran-2-yl)propyl acetate, a suitable precursor would be 4-penten-1-yl acetate. Two of the most well-known and reliable methods for asymmetric epoxidation are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.

The Sharpless-Katsuki epoxidation is specifically designed for the asymmetric epoxidation of allylic alcohols. wikipedia.orgorganic-chemistry.orgresearchgate.net To apply this method for the synthesis of chiral 3-(oxiran-2-yl)propyl acetate, one would start with 4-penten-1-ol. The epoxidation of the double bond in 4-penten-1-ol using a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand would yield the corresponding chiral epoxy alcohol. The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, leading to either the (R) or (S) epoxide with high enantiomeric excess (ee). wikipedia.org Subsequent acetylation of the resulting chiral epoxy alcohol would furnish the desired enantiomer of 3-(oxiran-2-yl)propyl acetate.

The Jacobsen-Katsuki epoxidation , on the other hand, is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, such as 4-penten-1-yl acetate directly. wikipedia.orgorganic-chemistry.org This method employs a chiral manganese-salen complex as the catalyst. wikipedia.org The stereochemical outcome of the epoxidation is determined by the chirality of the salen ligand used. This approach offers a more direct route as the acetylation step is performed prior to the stereocenter-inducing epoxidation.

Method Precursor Catalyst System Typical ee
Sharpless-Katsuki Epoxidation4-penten-1-olTi(OiPr)₄, (+)- or (-)-DET, t-BuOOH>90%
Jacobsen-Katsuki Epoxidation4-penten-1-yl acetateChiral Mn(III)-salen complex, NaOCl or other oxidant>90%

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. Carbohydrates, amino acids, and terpenes are common chiral pool sources.

For the synthesis of chiral 3-(oxiran-2-yl)propyl acetate, a suitable chiral precursor could be derived from a simple sugar or a hydroxy acid. For instance, a multi-step synthesis could be envisioned starting from a protected glyceraldehyde or a derivative of malic acid. The general strategy involves transforming the existing stereocenters of the chiral pool molecule into the desired epoxide functionality with the correct stereochemistry. This often requires a series of functional group interconversions, including reductions, oxidations, and protection/deprotection steps, while carefully controlling the stereochemistry at each stage. While potentially longer, this approach guarantees high enantiopurity if the stereochemical integrity is maintained throughout the synthetic sequence.

Retention and Inversion of Configuration During Oxirane Transformations

The oxirane ring of 3-(oxiran-2-yl)propyl acetate is susceptible to ring-opening by a variety of nucleophiles. The stereochemical outcome of these reactions—whether the configuration at the chiral center is retained or inverted—is highly dependent on the reaction mechanism, which in turn is influenced by the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral). chemistrysteps.commasterorganicchemistry.com

Under basic or neutral conditions , with strong nucleophiles (e.g., Grignard reagents, alkoxides, organolithium compounds, LiAlH₄), the ring-opening of an epoxide proceeds via a classic SN2 mechanism . masterorganicchemistry.comlibretexts.org The nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of the C-O bond. In the case of 3-(oxiran-2-yl)propyl acetate, which is a monosubstituted epoxide, the nucleophilic attack will occur at the less sterically hindered carbon atom (C3). This backside attack results in a complete inversion of configuration at that stereocenter. masterorganicchemistry.comreddit.com For example, if (R)-3-(oxiran-2-yl)propyl acetate is treated with a nucleophile under basic conditions, the product will have the (S) configuration at the newly formed stereocenter bearing the nucleophile.

Conversely, under acidic conditions , the epoxide oxygen is first protonated, making the oxirane a better leaving group. chemistrysteps.comlibretexts.org The mechanism of the subsequent nucleophilic attack can have significant SN1 character . libretexts.orgresearchgate.net This means that the C-O bond to the more substituted carbon atom (C2) begins to break, developing a partial positive charge. The nucleophile then attacks this more electrophilic carbon. For a terminal epoxide like 3-(oxiran-2-yl)propyl acetate, while the attack still predominantly occurs at the less substituted carbon for many nucleophiles, an increase in substitution at the other carbon would favor attack there. The key stereochemical feature of the SN2-like attack under acidic conditions is still inversion of configuration at the center of attack. libretexts.orgyoutube.com

Conditions Mechanism Site of Attack Stereochemical Outcome
Basic/Neutral (Strong Nu⁻)SN2Less substituted carbon (C3)Inversion of configuration
Acidic (Weak Nu⁻)SN1-like/SN2More substituted carbon (C2) or less substituted carbon (C3)Inversion of configuration at the site of attack

Diastereoselective Reactions Involving the Propyl Acetate Side Chain

The propyl acetate side chain in 3-(oxiran-2-yl)propyl acetate can, in principle, influence the stereochemical outcome of reactions, leading to diastereoselectivity. This can occur in several ways, although specific examples for this exact molecule are not extensively documented in readily available literature. One potential scenario is through neighboring group participation.

Neighboring group participation of an ester has been shown to control the diastereoselectivity in substitution reactions of adjacent acyclic acetals. nih.gov In a similar vein, the acetate group in a derivative of 3-(oxiran-2-yl)propyl acetate could potentially participate in a reaction at a nearby center. For example, if the oxirane ring is opened to form a diol, and one of the hydroxyl groups is then converted into a leaving group, the acetate carbonyl oxygen could act as an internal nucleophile, forming a cyclic intermediate. A subsequent attack by an external nucleophile on this intermediate would then proceed with a predictable diastereoselectivity.

Another way the side chain could induce diastereoselectivity is in reactions of more complex derivatives where new stereocenters are formed. For instance, if the oxirane ring is opened and the resulting alcohol is oxidized to a ketone, the existing stereocenter (originally from the epoxide) could direct the stereoselective addition of a nucleophile to the carbonyl group. The spatial arrangement of the propyl acetate chain could sterically hinder one face of the molecule, favoring nucleophilic attack from the less hindered face, thus leading to the preferential formation of one diastereomer. The principles of Cram's rule or the Felkin-Anh model would be applicable in predicting the stereochemical outcome of such reactions.

3 Oxiran 2 Yl Propyl Acetate As a Versatile Synthetic Intermediate and Building Block

Precursor for Advanced Organic Scaffolds and Complex Molecules

3-(Oxiran-2-yl)propyl acetate (B1210297) is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a reactive epoxide (oxirane) ring and an acetate group. The strained three-membered oxirane ring is susceptible to nucleophilic attack, enabling a wide range of chemical transformations. This reactivity allows for its use as a precursor in the stereocontrolled synthesis of complex molecules and the construction of diverse organic scaffolds.

Construction of Heterocyclic Systems

The epoxide moiety of 3-(Oxiran-2-yl)propyl acetate is an excellent electrophile for reactions with various nucleophiles, serving as a key step in the synthesis of important heterocyclic structures. The ring-opening of the oxirane, followed by subsequent intramolecular or intermolecular cyclization, provides a versatile route to five- and six-membered rings containing heteroatoms such as nitrogen, oxygen, or sulfur.

A prominent example of this strategy is the synthesis of 1,2,3-triazole derivatives. The process begins with the regioselective ring-opening of the oxirane by an azide (B81097) nucleophile, such as sodium azide, to form an azido-alcohol intermediate. mdpi.com This intermediate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction, with a terminal alkyne. This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazole rings. mdpi.com Similarly, reaction with primary or secondary amines can lead to amino-alcohols, which can be precursors for heterocycles like piperazines or morpholines depending on the subsequent reaction steps. The reaction of epoxides with hydrazine (B178648) and its derivatives can yield five-membered hydroxypyrazoline heterocycles. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Epoxide Precursors
NucleophileIntermediateSubsequent ReactionResulting HeterocycleReference
Sodium Azide (NaN₃)Azido-alcoholCopper(I)-catalyzed cycloaddition with an alkyne1,2,3-Triazole mdpi.com
Hydrazine (N₂H₄)Hydrazino-alcoholIntramolecular cyclizationHydroxypyrazoline researchgate.net
Primary Amine (R-NH₂)Amino-alcoholFurther cyclization stepsSubstituted Piperazines, Morpholines, etc. researchgate.net

Elaboration into Aliphatic Chains with Defined Stereochemistry

3-(Oxiran-2-yl)propyl acetate is a chiral molecule, and the stereochemistry of its oxirane ring can be strategically transferred to create acyclic products with well-defined stereocenters. The ring-opening of epoxides via an SN2 mechanism occurs with the inversion of configuration at the carbon atom attacked by the nucleophile. By using a stereochemically pure enantiomer of 3-(oxiran-2-yl)propyl acetate, chemists can synthesize products with high enantiomeric excess.

This stereocontrol is crucial for the synthesis of polypropionate units and other complex aliphatic chains found in many natural products. For instance, the reaction of the epoxide with an organocuprate reagent will open the ring to form a new carbon-carbon bond, yielding a 1,2-diol derivative (after hydrolysis of the acetate) with predictable stereochemistry at two adjacent carbon atoms. This method allows for the iterative construction of long carbon chains with multiple, precisely controlled stereocenters, which is a fundamental challenge in the total synthesis of complex bioactive molecules.

Role in Polymerization Chemistry

The dual functionality of 3-(Oxiran-2-yl)propyl acetate makes it a versatile component in polymer chemistry. The epoxide ring can participate in polymerization reactions, while the acetate group provides a modifiable side chain.

Monomer for Controlled Polymerization Techniques

The strained oxirane ring enables 3-(Oxiran-2-yl)propyl acetate to act as a monomer in ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or coordination catalysts to produce polyethers. The resulting polymer features a flexible polyether backbone with pendant propyl acetate side chains: -[O-CH(CH₂-O-C(O)CH₃)-CH₂]_n-.

The polymerization can, under certain conditions, proceed in a controlled or living manner, particularly in anionic ring-opening polymerization (AROP). mdpi.com This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity). mdpi.com Furthermore, this controlled polymerization behavior enables the creation of well-defined block copolymers by the sequential addition of different monomers. mdpi.comarabjchem.org The pendant acetate groups along the polymer chain can be subsequently hydrolyzed to yield poly(glyceryl ether) structures with hydroxyl groups, which can be further functionalized for various applications.

Crosslinking Agent in Polymer Network Formation

3-(Oxiran-2-yl)propyl acetate can also function as an effective crosslinking agent to form three-dimensional polymer networks. atamankimya.comgoogleapis.com The epoxide ring is highly reactive toward nucleophilic functional groups commonly found in various polymer backbones, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups. mdpi.com

In this application, the compound is blended with a pre-existing polymer. Upon heating or catalysis, the epoxide rings react with the functional groups on different polymer chains, forming stable covalent ether, ester, or amino-alcohol linkages. atamankimya.commdpi.com This process connects the individual polymer chains, creating a network structure that enhances the material's mechanical strength, thermal stability, and chemical resistance. This crosslinking strategy is employed in the formulation of coatings, adhesives, and composite materials to improve their durability and performance. atamankimya.com

Table 2: Crosslinking Reactions with 3-(Oxiran-2-yl)propyl acetate
Polymer Functional GroupPolymer Type (Example)Resulting LinkageReference
Hydroxyl (-OH)Poly(vinyl alcohol), Cellulose (B213188)Ether googleapis.com
Carboxyl (-COOH)Poly(acrylic acid)Ester googleapis.comrsc.org
Amine (-NH₂)Polyamide, PolyurethaneAmino-alcohol rsc.org

Development of Functional Materials and Bio-Inspired Structures

The unique chemical reactivity of 3-(Oxiran-2-yl)propyl acetate allows for its incorporation into a variety of functional materials and complex, bio-inspired architectures. nih.gov

The epoxide ring serves as a reactive handle for covalently attaching specific functional molecules onto surfaces or polymer backbones. For example, by reacting the epoxide with a molecule possessing a nucleophilic group (like an alcohol or amine), it is possible to graft that molecule onto a substrate. This strategy is analogous to the synthesis of cholesterol-based liquid crystals, where an epoxide was used to link the cholesterol moiety, thereby creating a material with specific mesomorphic properties. mdpi.com This approach can be used to design materials with tailored optical, electronic, or surface properties.

In the realm of bio-inspired materials, polymers derived from 3-(Oxiran-2-yl)propyl acetate offer a versatile platform. nih.gov The pendant side chains can be modified to mimic biological structures or functions. After polymerization and hydrolysis of the acetate groups to hydroxyls, these side chains can be used to attach biomolecules such as peptides, carbohydrates, or DNA. This functionalization can create materials for biomedical applications, such as biocompatible coatings for medical devices, scaffolds for tissue engineering that promote cell adhesion, or matrices for the controlled release of drugs. nih.govnih.gov The ability to create well-defined polymer architectures, as described in section 5.2.1, is essential for mimicking the complex and highly organized structures found in nature. researchgate.netmdpi.com

Grafting onto Polymer Backbones

The process of grafting involves the covalent attachment of side chains of one type of polymer onto the main chain of another, resulting in a graft copolymer with modified properties. 3-(Oxiran-2-yl)propyl acetate can be effectively utilized in "grafting to" and "grafting from" strategies to introduce new functionalities to existing polymer backbones.

In the "grafting to" approach, the oxirane ring of 3-(Oxiran-2-yl)propyl acetate can react with functional groups present on a polymer backbone, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups. This reaction, typically catalyzed by an acid or a base, results in the opening of the epoxy ring and the formation of a stable ether or ester linkage, thus grafting the propyl acetate side chain onto the polymer. This method is particularly useful for modifying natural polymers like cellulose or synthetic polymers such as polyethylene (B3416737) glycols.

The "grafting from" technique involves initiating the polymerization of other monomers from active sites created on a polymer backbone. While 3-(Oxiran-2-yl)propyl acetate itself is not a monomer for chain-growth polymerization in the conventional sense, its functional groups can be used to anchor initiating species for subsequent polymerization reactions.

The introduction of the propyl acetate group through grafting can significantly alter the physicochemical properties of the parent polymer. For instance, it can enhance solubility in specific solvents, modify the glass transition temperature, and introduce sites for further chemical modification.

Table 1: Illustrative Examples of Polymer Backbones and Functional Groups for Grafting with 3-(Oxiran-2-yl)propyl acetate

Polymer BackboneFunctional Group for GraftingPotential Grafting ChemistryResulting Property Modification
Poly(vinyl alcohol)Hydroxyl (-OH)Base-catalyzed etherificationIncreased hydrophobicity, altered thermal properties
Poly(acrylic acid)Carboxyl (-COOH)Acid-catalyzed esterificationReduced water solubility, potential for cross-linking
ChitosanAmine (-NH2), Hydroxyl (-OH)Nucleophilic ring-openingEnhanced processability, biocompatibility modification
Polyethylene glycolHydroxyl (-OH)EtherificationIntroduction of side-chain functionality for drug delivery

Surface Functionalization Applications

Surface functionalization is a critical process for tailoring the interfacial properties of materials, which governs their interaction with the surrounding environment. 3-(Oxiran-2-yl)propyl acetate serves as an effective agent for the chemical modification of various surfaces, including inorganic materials like silica (B1680970) and metal oxides, as well as organic polymer surfaces.

The primary mechanism for surface functionalization with this compound involves the reaction of its oxirane ring with reactive groups present on the substrate surface. For instance, the surface of silica is rich in silanol (B1196071) groups (Si-OH), which can react with the epoxy ring of 3-(Oxiran-2-yl)propyl acetate under appropriate conditions to form a covalent Si-O-C bond. This process anchors the propyl acetate moiety to the silica surface, thereby altering its surface energy and wettability.

Such modifications are crucial in a variety of applications. For example, the functionalization of filler materials used in polymer composites can improve their dispersion within the polymer matrix and enhance the interfacial adhesion, leading to improved mechanical properties of the composite material. Furthermore, modifying the surface of a material can impart new functionalities, such as biocompatibility for medical implants or specific binding sites for sensor applications.

The acetate group of the grafted molecule can also be subsequently hydrolyzed to a hydroxyl group, providing a further point for chemical reaction and the attachment of other functional molecules. This two-step functionalization strategy adds to the versatility of 3-(Oxiran-2-yl)propyl acetate as a surface modifying agent.

Table 2: Overview of Surface Functionalization Applications of 3-(Oxiran-2-yl)propyl acetate

SubstrateSurface Functional GroupReaction with Oxirane RingApplication
Silica (SiO2)Silanol (Si-OH)Covalent bond formationImproved filler dispersion in composites, chromatography stationary phase modification
Alumina (Al2O3)Hydroxyl (-OH)Covalent bond formationAdhesion promotion, catalyst support modification
CelluloseHydroxyl (-OH)Ether linkage formationEnhanced compatibility in biocomposites, modified paper properties
Polymer FilmsCarboxyl (-COOH), Amine (-NH2)Ester or amine linkage formationImproved printability, barrier properties, and biocompatibility

Derivatization Strategies for Synthetic Elaboration of 3 Oxiran 2 Yl Propyl Acetate

Strategic Functionalization of the Oxirane Ring

The high ring strain of the oxirane ring in 3-(oxiran-2-yl)propyl acetate (B1210297) makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity and stereoselectivity of these reactions can be controlled by the choice of reaction conditions (acidic or basic) and the nature of the nucleophile, allowing for precise functionalization.

Under basic or neutral conditions, the ring-opening of the epoxide proceeds via an SN2 mechanism. Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom of the oxirane ring. wikipedia.orgyoutube.com This regioselectivity is a key strategic element in the design of synthetic pathways. A wide variety of nucleophiles can be employed for this purpose, including:

Amines: Primary and secondary amines react readily with the epoxide to yield amino alcohols. This reaction is fundamental in the synthesis of various polymers and cross-linking agents.

Thiols: Thiol-epoxy "click" chemistry provides an efficient route to β-hydroxy thioethers. This reaction is known for its high yield and selectivity.

Azides: The reaction with azide (B81097) ions introduces an azido (B1232118) group, which can be further transformed, for instance, via Huisgen cycloaddition ("click chemistry") to form triazoles. mdpi.com

Alcohols and Phenols: In the presence of a suitable catalyst, alcohols and phenols can open the epoxide ring to form ether linkages.

Carboxylic Acids: Carboxylic acids can also act as nucleophiles, leading to the formation of α-hydroxy esters.

Grignard and Organolithium Reagents: These strong carbon nucleophiles attack the less substituted carbon of the epoxide, forming a new carbon-carbon bond and yielding a secondary alcohol upon workup. youtube.com

In contrast, acid-catalyzed ring-opening of the oxirane ring proceeds through a mechanism with SN1 character. youtube.com The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. wikipedia.orgyoutube.comchemistrysteps.com This reversal of regioselectivity compared to basic conditions is a critical tool for synthetic chemists. Weak nucleophiles such as water, alcohols, and carboxylic acids are typically used under acidic conditions. chemistrysteps.com

The stereochemistry of the ring-opening is also a crucial aspect. The SN2 attack under basic conditions results in an inversion of configuration at the carbon atom being attacked, leading to trans products. youtube.comchemistrysteps.com Similarly, the acid-catalyzed reaction also generally proceeds with inversion of stereochemistry.

The strategic functionalization of the oxirane ring is summarized in the table below:

Reaction ConditionNucleophileSite of AttackProduct
Basic/NeutralAmines, Thiols, Azides, Grignard ReagentsLess substituted carbontrans-1,2-disubstituted product
AcidicWater, Alcohols, Carboxylic AcidsMore substituted carbontrans-1,2-disubstituted product

Chemical Modification of the Acetate Moiety

The acetate group in 3-(oxiran-2-yl)propyl acetate offers a second site for chemical modification. These transformations can be carried out while preserving the oxirane ring, provided the reaction conditions are carefully chosen.

Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, 3-(oxiran-2-yl)propan-1-ol, under either acidic or basic conditions. However, care must be taken as the epoxide ring can also be sensitive to these conditions. For instance, basic hydrolysis of an epoxyacetate can sometimes lead to isomerization products. canterbury.ac.nz

Transesterification: This process involves the reaction of the acetate with another alcohol in the presence of an acid or base catalyst to exchange the acetyl group for a different acyl group. This allows for the introduction of a wide variety of ester functionalities with different chain lengths or functionalities.

Reduction: The acetate group can be selectively reduced to an alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the epoxide, milder and more selective reagents can be employed. A two-step process involving partial reduction to a silyl (B83357) acetal (B89532) followed by hydrolysis to an aldehyde is also a viable strategy for modifying the ester group. google.com

Other Modifications: The acetate group can potentially undergo other transformations such as amidation by reacting with amines at elevated temperatures, or reaction with Grignard reagents to form tertiary alcohols, although the reactivity of the epoxide would need to be considered and potentially protected.

The following table outlines key chemical modifications of the acetate moiety:

Reaction TypeReagentsProduct Functional Group
HydrolysisAcid or BaseAlcohol
TransesterificationAlcohol, Acid/Base CatalystNew Ester
Partial ReductionSilanes, CatalystAldehyde (after hydrolysis)

Development of Multifunctional Derivatives with Tailored Reactivity

A key advantage of 3-(oxiran-2-yl)propyl acetate as a building block is the potential for sequential or orthogonal modification of its two functional groups. This allows for the development of multifunctional derivatives with precisely tailored reactivity.

A common strategy involves first reacting the more labile oxirane ring. The ring-opening reaction not only introduces a new functional group but also generates a hydroxyl group. This newly formed hydroxyl group can then undergo further reactions, such as esterification or etherification, in a second modification step. This approach has been extensively demonstrated in the post-polymerization modification of poly(glycidyl methacrylate) (PGMA), a polymer with a similar reactive epoxide side chain. korea.ac.krsemanticscholar.orgresearchgate.net For example, the epoxide can be reacted with a thiol, and the resulting hydroxyl group can then be esterified.

Another powerful strategy is the use of "click chemistry". The oxirane ring can be opened with sodium azide to introduce an azido group. This azide-functionalized intermediate can then be reacted with an alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage, connecting the original molecule to another molecular fragment. mdpi.com This approach was used in the synthesis of cholesterol-based liquid crystals, demonstrating the utility of this sequential functionalization. mdpi.com

Furthermore, the concurrent reaction of both the oxirane and acetate groups can lead to novel structures with unique properties. For instance, the concurrent ring-opening/ring-closing polymerization of glycidyl (B131873) acetate can produce acid-degradable poly(ether-co-orthoester) materials, showcasing the development of derivatives with tailored environmental reactivity. researchgate.net

The synthesis of heterobifunctional molecules, such as PROTACs, provides a conceptual framework for the advanced application of such derivatization strategies. nih.gov By selectively modifying each end of a molecule like 3-(oxiran-2-yl)propyl acetate with different functionalities, it is possible to create chemical tools that can bridge two different biological targets.

The development of multifunctional derivatives is summarized in the following table:

StrategyReaction SequenceResulting Derivative
Sequential Modification1. Epoxide ring-opening 2. Reaction of the new hydroxyl groupBifunctional molecule with tailored properties
"Click" Chemistry Approach1. Epoxide opening with azide 2. CuAAC with an alkyneTriazole-linked conjugate
Concurrent ReactionRing-opening/ring-closing polymerizationDegradable polymer

Computational and Theoretical Investigations of 3 Oxiran 2 Yl Propyl Acetate

Molecular Conformation and Conformational Landscape Analysis

The analysis of simpler, related esters like ethyl acetate (B1210297) reveals that the ester group itself has a strong preference for a planar conformation where the C-C=O-O atoms are coplanar. This planarity is due to delocalization of the oxygen lone pair into the π* orbital of the carbonyl group. For ethyl acetate, ab initio calculations have identified two main stable conformers: a trans and a gauche form, with the trans conformer being more stable. nih.gov

For 3-(Oxiran-2-yl)propyl acetate, the conformational landscape is more complex due to the additional degrees of freedom from the propyl chain and the oxirane ring. The analysis would involve systematically rotating the dihedral angles along the backbone and calculating the relative energies of the resulting geometries. The most stable conformers are likely to be those that minimize steric hindrance between the oxirane ring and the acetate group while maintaining favorable electronic interactions. The flexibility of the propyl chain allows the molecule to adopt various folded and extended conformations, the relative populations of which can be predicted using Boltzmann statistics based on their computed energies.

Table 7.1: Predicted Stable Conformers of Simple Esters This table is illustrative, based on computational studies of analogous molecules like ethyl acetate.

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Key Feature
Trans~180°0.0Extended, planar ester group
Gauche~79°HigherFolded structure
Cis~0°Significantly HigherSterically hindered

Data synthesized from studies on ethyl acetate. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, identifying transition states, and calculating activation energies. For 3-(Oxiran-2-yl)propyl acetate, the two main sites of reactivity are the oxirane ring and the ester carbonyl group.

The high ring strain of the oxirane (epoxide) ring makes it susceptible to nucleophilic attack, a reaction that is fundamental to the curing of epoxy resins. This ring-opening can be catalyzed by either acids or bases, and computational studies have provided deep insights into the regioselectivity and stereochemistry of these reactions. researchgate.netscilit.com

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The mechanism exhibits characteristics of both SN1 and SN2 reactions. libretexts.orgpressbooks.pub The transition state has significant carbocation-like character, meaning the positive charge is shared by the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon of the epoxide ring. stackexchange.com For 3-(Oxiran-2-yl)propyl acetate, the carbons of the oxirane ring are primary and secondary. Therefore, under acidic conditions, nucleophilic attack is predicted to occur predominantly at the secondary carbon. libretexts.orgpressbooks.pub DFT calculations on model epoxides show that protonation elongates the C-O bonds and pre-distorts the substrate, lowering the activation barrier for the subsequent nucleophilic attack. scilit.com A theoretical study on the acid-catalyzed ring-opening of an oxirane by acetate found the activation barrier to be significantly reduced (to ~10 kcal/mol in the gas phase) when a general-acid catalyst was included in the calculations. nih.gov

Base-Catalyzed Ring Opening: In the presence of a strong base or nucleophile (e.g., an amine or hydroxide), the ring-opening proceeds via a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of an alkoxide, which is subsequently protonated. In this mechanism, steric hindrance is the dominant factor. researchgate.net The nucleophile will preferentially attack the sterically least hindered carbon atom. masterorganicchemistry.comlibretexts.org For 3-(Oxiran-2-yl)propyl acetate, this would be the primary carbon of the oxirane ring. Activation strain analysis from DFT studies confirms that the lower reaction barrier for attack at the less hindered carbon is due to reduced Pauli repulsion between the nucleophile and the substrate. researchgate.net

Table 7.2: Regioselectivity of Oxirane Ring Opening

CatalystMechanismSite of Nucleophilic AttackControlling Factor
Acid (H⁺)SN1-like/SN2 hybridMore substituted carbon (secondary)Electronic (transition state stability)
Base (Nu⁻)SN2Less substituted carbon (primary)Steric (Pauli repulsion)

Data compiled from computational and mechanistic studies. researchgate.netstackexchange.commasterorganicchemistry.com

The acetate group of the molecule can undergo reactions typical of esters, most notably hydrolysis and transesterification. These reactions proceed via a nucleophilic acyl substitution mechanism.

Ester Hydrolysis: Hydrolysis can be acid- or base-catalyzed. In the acid-catalyzed mechanism , the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. study.comresearchgate.net In the base-catalyzed mechanism (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol leaving group. ucoz.comchemistrysteps.com

DFT calculations on the neutral hydrolysis of ethyl acetate analogs have been used to map the potential energy surface, locate the transition states, and determine activation energies. ukm.my These studies confirm that the reaction proceeds through a tetrahedral intermediate. The activation energy for the hydrolysis of an ester like acetylcholine (B1216132) was computationally found to be around 8.1 kcal/mol. ukm.my

Transesterification: This reaction involves the conversion of one ester to another by reaction with an alcohol. Quantum computational analyses of transesterification, for example in the context of biodiesel production, have been performed using DFT. researchgate.net These studies optimize the geometry of the reactants, transition states, and products to analyze bond lengths, dipole moments, and molecular energies, providing a detailed picture of the reaction pathway. researchgate.netkisti.re.kr

Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Quantum mechanical calculations can determine various electronic properties, such as the distribution of electron density, molecular electrostatic potential, and the energies and shapes of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful qualitative tool for predicting reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor.

The LUMO is associated with the molecule's ability to act as an electrophile or electron acceptor.

For 3-(Oxiran-2-yl)propyl acetate, computational analysis would likely show that the HOMO has significant electron density on the oxygen atoms, particularly the epoxide oxygen, making it the primary site for protonation in acid-catalyzed reactions. researchgate.net The LUMO, conversely, would be expected to have large coefficients on the two carbon atoms of the oxirane ring, identifying them as the primary electrophilic sites for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. acs.org

Table 7.3: Frontier Molecular Orbital Characteristics and Predicted Reactivity

OrbitalPrimary Location of Electron DensityPredicted Reactivity Role
HOMOEpoxide and carbonyl oxygen atomsNucleophilic/basic site (site of protonation)
LUMOEpoxide carbon atomsElectrophilic site (site of nucleophilic attack)

Based on general principles of FMO theory applied to epoxides and esters. researchgate.netyoutube.com

Force Field Development for Simulation of Polymerization or Material Interactions

While quantum mechanics provides high accuracy for studying individual molecules or simple reactions, it is too computationally expensive for simulating large systems like polymers or materials over long timescales. For these simulations, Molecular Dynamics (MD) with classical force fields is the method of choice. mdpi.comrsc.org

A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. researchgate.net For a novel or specialized molecule like 3-(Oxiran-2-yl)propyl acetate, existing generic force fields (like OPLS, CHARMM, or COMPASS) may not be sufficiently accurate. core.ac.uk Therefore, a specific force field may need to be developed or parameterized.

The process typically involves:

Defining Atom Types: Assigning specific atom types to the different chemical environments in the molecule (e.g., epoxide carbon, carbonyl carbon, ester oxygen).

Parameterizing Bonded Terms: Determining equilibrium values and force constants for bond stretching, angle bending, and dihedral angle rotations. This is often done by fitting the force field energies to high-level quantum mechanical calculations (e.g., DFT scans of bond rotations).

Parameterizing Non-Bonded Terms: Assigning partial atomic charges and van der Waals parameters (Lennard-Jones potentials) to reproduce experimental properties like density, heat of vaporization, or quantum mechanical interaction energies.

For simulating polymerization, a reactive force field such as ReaxFF or the Reactive Interface Force Field (IFF-R) is required. researchgate.netacs.org These force fields use a bond-order formalism that allows for the dynamic formation and breaking of covalent bonds, enabling the simulation of the curing process of epoxy resins from first principles. complexurf.bensf.gov Parameterizing such a force field is a complex process that involves fitting to a large quantum mechanics dataset of reaction energies and transition state barriers. acs.orgchemrxiv.org

Advanced Research Perspectives and Future Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and transformation of molecules like 3-(Oxiran-2-yl)propyl acetate (B1210297). amt.ukseqens.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for potentially exothermic reactions like epoxide ring-opening. amf.chmt.com

Automated synthesis platforms, when integrated with flow reactors, can accelerate the optimization of reaction conditions and enable the rapid generation of derivative libraries based on the 3-(Oxiran-2-yl)propyl acetate scaffold. This combination of technologies is pivotal for creating more efficient, scalable, and safer manufacturing processes for fine chemicals and pharmaceutical intermediates. acs.org The continuous nature of these systems ensures consistent product quality and minimizes the handling of hazardous reagents. seqens.commt.com

FeatureBatch ProcessingFlow Chemistry
Process Type DiscontinuousContinuous amt.uk
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratio, excellent control
Mass Transfer Often diffusion-limitedEnhanced mixing and rapid diffusion
Safety Large volumes of reagents, risk of thermal runawaySmall reaction volumes, inherently safer mt.com
Scalability Complex, often requires re-optimizationSeamless scaling from lab to production seqens.com
Control Challenging to maintain uniformityPrecise control over all reaction parameters amf.ch

Exploration of Novel Catalytic Systems for Selective Transformations

Research is actively pursuing the development of novel catalytic systems to control the regioselectivity and stereoselectivity of transformations involving 3-(Oxiran-2-yl)propyl acetate. The epoxide ring is susceptible to nucleophilic attack, and the choice of catalyst is crucial in directing the outcome of this ring-opening reaction.

Current investigations focus on:

Lewis Acids: Catalysts like zinc acetate (Zn(Ac)₂) and other metal complexes are being explored to accelerate esterification and promote dynamic transesterification reactions in epoxy-based systems. mdpi.com

Homogeneous and Heterogeneous Catalysts: Earth-abundant metals, such as nickel, are being investigated for the catalytic cleavage of C-O bonds within the epoxide ring, offering pathways for chemical recycling and degradation of epoxy resins. digitellinc.com Heterogeneous catalysts, including solid acids and supported metals, provide advantages in terms of separation and reusability, contributing to more sustainable chemical processes. rsc.org

Biocatalysis: Enzymes, such as lipases, offer high selectivity under mild conditions and are being used in continuous flow systems for reactions like enantioselective trans-acylation, which could be adapted for transformations of the acetate moiety. whiterose.ac.uk

The goal is to design catalysts that can selectively target either the epoxide or the acetate functionality, or that can facilitate cascade reactions involving both groups, thereby streamlining synthetic pathways.

Computational Design of Next-Generation Derivatives with Enhanced Functionality

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the reactivity of 3-(Oxiran-2-yl)propyl acetate and for designing new derivatives with tailored properties. Quantum mechanical methods, such as density functional theory (DFT), are employed to study the mechanisms of epoxide ring-opening under various conditions (acidic, basic) and to understand the influence of substituents on reaction barriers and regioselectivity. acs.orgresearchgate.netacs.org

These computational approaches enable the in silico screening of virtual libraries of derivatives. By modifying the basic structure of 3-(Oxiran-2-yl)propyl acetate, researchers can predict how changes will affect its electronic properties, reactivity, and potential interactions with biological targets or material interfaces. nih.gov This predictive power accelerates the discovery of next-generation molecules with enhanced functionality for specific applications, such as improved adhesion in polymers or specific binding characteristics in medicinal chemistry, without the need for extensive empirical synthesis and testing. rsc.org

Emerging Applications in Interdisciplinary Fields

The unique bifunctionality of 3-(Oxiran-2-yl)propyl acetate and its derivatives makes it a candidate for innovative applications in diverse, interdisciplinary fields.

Materials Science: As a hybrid monomer, it can be incorporated into polymers and resins. The epoxide group can participate in ring-opening polymerization to form the polymer backbone, while the acetate group can be hydrolyzed to a hydroxyl group, providing sites for cross-linking or surface functionalization. This is relevant in the development of advanced coatings, adhesives, and composites.

Medicinal Chemistry: The core structure is a valuable scaffold for creating new chemical entities. The epoxide can be opened by various nucleophiles to introduce molecular diversity, while the acetate provides a handle for further modification or can influence the molecule's solubility and pharmacokinetic properties. Oxetane and epoxide rings are increasingly recognized for their potential in drug design. acs.orgresearchgate.net

Biomaterials: The ability to introduce both a stable ether linkage (from the opened epoxide) and a modifiable hydroxyl group makes it suitable for surface modification of biomaterials to improve biocompatibility or to immobilize bioactive molecules. For example, similar epoxide-containing molecules are used to link biomolecules like cholesterol to other functional units. mdpi.com

Challenges and Opportunities in the Synthesis and Application of Bifunctional Compounds

The synthesis and application of bifunctional compounds like 3-(Oxiran-2-yl)propyl acetate present a unique set of challenges and opportunities.

Challenges:

Chemoselectivity: A primary challenge is achieving selective reaction at one functional group while leaving the other intact. This requires careful selection of reagents, catalysts, and reaction conditions to avoid unwanted side reactions.

Complexity in Scale-up: While flow chemistry aids in scalability, the optimization of multi-step syntheses involving bifunctional intermediates can still be complex. umontreal.ca

Covalent Modification: The design of bifunctional molecules that can form stable, covalent bonds with specific targets is a significant challenge, requiring precise engineering of reactive groups. researchgate.net

Opportunities:

Molecular Scaffolding: Bifunctional molecules serve as powerful tools for linking two different molecular entities, a concept heavily utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical inducers of dimerization in drug discovery. acs.orgnih.gov

Enhanced Potency and Specificity: By engaging with multiple targets or binding sites, bifunctional compounds can exhibit synergistic effects, leading to higher potency and selectivity compared to their monofunctional counterparts. researchgate.net

Streamlined Synthesis: These molecules can be used as versatile intermediates that allow for the sequential or orthogonal introduction of different functionalities, simplifying complex synthetic routes.

The continued exploration of bifunctional compounds promises to unlock new synthetic strategies and lead to the development of novel materials and therapeutics with precisely engineered properties.

Q & A

Basic: What are the established synthetic routes for 3-(Oxiran-2-yl)propyl acetate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves epoxidation of allyl acetate precursors or functionalization of epoxide-containing intermediates. For example, (1S,3R)-1-(Oxiran-2-yl)-3-(triisopropylsilyloxy)pent-4-yn-1-yl acetate was synthesized using anhydrous CH₂Cl₂, NEt₃, and Ac₂O, followed by quenching with NH₄Cl and purification via flash chromatography . To optimize yields:

  • Use homogeneous (e.g., sulfuric acid) or heterogeneous (e.g., Amberlyst 15) catalysts to enhance reaction kinetics .
  • Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry to minimize side reactions.
  • Employ stripping sections in distillation setups to improve purity, as demonstrated in n-propyl acetate production .

Basic: What spectroscopic and analytical methods are critical for characterizing 3-(Oxiran-2-yl)propyl acetate?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the epoxide ring protons (δ ~2.5–3.5 ppm) and acetate methyl groups (δ ~2.0 ppm). Overlapping signals may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₁₂O₃: calc. 156.0786, exp. 156.0788) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) stretches .

Basic: What safety protocols are essential when handling 3-(Oxiran-2-yl)propyl acetate in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation; epoxides are potential irritants .
  • Storage : Keep in airtight containers away from oxidizing agents. Classify as a Class 3 solvent (low toxicity) but monitor for decomposition products .

Advanced: How can conflicting data in reaction yields or product purity be resolved during synthesis?

Methodological Answer:

  • Controlled Replicates : Repeat experiments under identical conditions to identify outliers.
  • Analytical Cross-Validation : Compare NMR, GC-MS, and HPLC data to detect impurities (e.g., unreacted starting materials) .
  • Process Modeling : Use software like Aspen Plus to simulate reactive distillation and identify optimal column configurations (e.g., decanter reflux for phase separation) .

Advanced: What challenges arise in resolving stereochemical or regiochemical ambiguities in derivatives of 3-(Oxiran-2-yl)propyl acetate?

Methodological Answer:

  • Crystallography : Employ single-crystal X-ray diffraction (via SHELX programs) to determine absolute configuration .
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Computational DFT : Predict epoxide ring-opening pathways (e.g., nucleophilic attack at the less substituted carbon) using Gaussian or ORCA .

Advanced: How can 3-(Oxiran-2-yl)propyl acetate be utilized in catalytic or material science applications?

Methodological Answer:

  • Ionic Liquid Synthesis : Incorporate the acetate group into bicyclic amidine-based ionic liquids (e.g., [ΣH-mTBD][OAc]) for cellulose dissolution or CO₂ capture .
  • Polymer Cross-Linking : Exploit the epoxide’s reactivity to form epoxy resins or hybrid materials under basic conditions.

Advanced: What strategies mitigate side reactions during functionalization of the epoxide ring?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states without nucleophilic interference.
  • Temperature Control : Maintain low temperatures (−20°C to 0°C) during nucleophilic additions to reduce ring-opening byproducts .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers) to direct regioselectivity .

Advanced: How can computational tools predict the reactivity of 3-(Oxiran-2-yl)propyl acetate in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent effects on epoxide ring strain and activation energy.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Retrosynthetic Analysis : Use tools like ChemAxon or Synthia to design step-efficient synthetic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.